N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine
Description
Chemical Structure and Properties N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine (CAS: 85484-13-5, monohydrate) is a protected derivative of L-histidine. Its structure includes two key protecting groups:
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-22(12-20-15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAOAWZLUGOPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine, commonly referred to as Boc-His(Bom)-OH, is a derivative of the amino acid histidine. This compound exhibits a variety of biological activities that are pertinent to its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C18H23N3O4
- Molecular Weight : 375.42 g/mol
- Purity : 97%
- CAS Number : 83468-83-1
- InChI Key : IEAOAWZLUGOPJX-XISACWJONA-N
| Property | Value |
|---|---|
| Molecular Weight | 375.42 g/mol |
| Purity | 97% |
| CAS Number | 83468-83-1 |
| InChI Key | IEAOAWZLUGOPJX-XISACWJONA-N |
This compound exhibits several biological activities primarily due to its structural properties that mimic natural histidine. The imidazole side chain of histidine is known for its role in enzyme catalysis and proton transfer, which is essential in various biochemical pathways.
- Antioxidant Properties : Histidine and its derivatives scavenge reactive oxygen species (ROS), which can mitigate oxidative stress in cells. This property has been linked to protective effects against inflammation and tissue damage .
- Metal Ion Chelation : The imidazole ring can chelate metal ions, playing a crucial role in enzymatic reactions and potentially influencing metal-dependent diseases .
- Cytokine Modulation : Research indicates that histidine derivatives may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory conditions such as rheumatoid arthritis .
Case Study: Rheumatoid Arthritis
A clinical study involving patients with rheumatoid arthritis demonstrated that supplementation with histidine improved symptoms significantly. Patients received daily doses of up to 4.5 g of histidine, resulting in reduced joint inflammation and pain .
Table 2: Clinical Findings on Histidine Supplementation in Rheumatoid Arthritis
| Study Reference | Dosage (g/day) | Outcome |
|---|---|---|
| PMID: 1079527 | 4.5 | Significant reduction in inflammation |
Other Potential Applications
Research has also highlighted the potential of this compound in:
- Neurodegenerative Disorders : Due to its antioxidant properties, it may help in reducing oxidative stress associated with neurodegeneration.
- Metabolic Syndrome : Histidine supplementation has been shown to improve insulin sensitivity and reduce markers of metabolic syndrome .
Safety and Toxicity
While this compound is generally considered safe at therapeutic doses, excessive intake may lead to side effects such as gastrointestinal disturbances. Monitoring dosage is crucial for minimizing adverse effects.
Comparison with Similar Compounds
Physical and Chemical Characteristics
- Appearance : White powder .
- Melting Point : 150–160°C .
- Specific Rotation : +5° (c=2 in MeOH) .
- Molecular Formula: C₁₉H₂₅N₃O₅·H₂O (monohydrate) .
- Molecular Weight: 393.43 g/mol (monohydrate).
Applications
This compound is widely used in peptide synthesis to prevent undesired side reactions during coupling steps. The Bom group stabilizes the histidine side chain, while the Boc group allows orthogonal deprotection under acidic conditions .
Key Structural and Functional Differences
The table below compares the target compound with structurally related histidine derivatives:
Functional Group Stability and Reactivity
Boc vs. Fmoc Protection :
- Boc : Removed with trifluoroacetic acid (TFA). Compatible with Bom, which is stable under acidic conditions .
- Fmoc : Requires basic conditions (e.g., piperidine). Used with acid-labile groups like Trt .
Bom vs. Dnp vs. Trt on Imidazole: Bom: Removed via hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH). Provides steric protection without UV activity . Dnp: Requires thiolysis (e.g., β-mercaptoethanol) and offers UV detection but complicates purification . Trt: Cleaved under mild acids (e.g., 1% TFA), ideal for SPPS but less stable than Bom .
C-Terminus Modifications :
- Methyl esters (e.g., Z-His(Bom)-OMe) enhance lipophilicity for hydrophobic peptide segments but require hydrolysis for final deprotection .
Preparation Methods
Protection of the Imidazole Side Chain with Benzyloxymethyl (BOM)
Brown et al. (2007) detailed a two-step procedure starting with L-histidine:
- BOM Introduction : React L-histidine with benzyloxymethyl chloride (BOM-Cl) in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF) at 0–5°C for 4 hours.
- Workup : Neutralize with aqueous HCl, extract with ethyl acetate, and isolate N(π)-BOM-L-histidine as a crystalline solid (yield: 85–90%).
Critical Parameters :
Boc Protection of the α-Amino Group
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:
- Reaction Conditions : Dissolve N(π)-BOM-L-histidine in tetrahydrofuran (THF), add Boc₂O (1.2 equiv), and stir with 4-dimethylaminopyridine (DMAP) at 25°C for 12 hours.
- Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 3:7) to obtain N-α-Boc-N(π)-BOM-L-histidine (yield: 78–82%).
Advantages :
- Boc groups remain stable during subsequent peptide couplings.
- Compatibility with DMF and dichloromethane (DCM) solvents.
Advanced Coupling Methodologies for Fragment Assembly
DCC/HOBt-Mediated Amide Bond Formation
The patent US4616088A (2004) highlights the use of DCC and HOBt for coupling N-α-Boc-N(π)-BOM-L-histidine with amino acid esters:
- Activation : Combine N-α-Boc-N(π)-BOM-L-histidine (1.0 equiv) with DCC (1.1 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
- Coupling : Add the amino acid ester (1.05 equiv) and stir at 4°C for 18 hours.
- Workup : Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via flash chromatography (yield: 65–75%).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–4°C |
| Solvent | DMF |
| Reaction Time | 18 hours |
| Equivalents of DCC | 1.1 |
Solid-Phase Synthesis Applications
Brown et al. (2007) validated the utility of N-α-Boc-N(π)-BOM-L-histidine in solid-phase peptide synthesis (SPPS):
- Resin Loading : Anchor the Boc-protected derivative to Merrifield resin using DCC in DCM.
- Deprotection : Remove Boc groups with 30% trifluoroacetic acid (TFA) in DCM (2 × 10 minutes).
- Chain Elongation : Employ standard Boc-SPPS protocols with <1% racemization observed.
Deprotection and Final Product Isolation
Cleavage of the BOM Group
The BOM group is selectively removed via hydrogenolysis or HBr/TFA treatment:
Boc Group Removal
Final deprotection of the α-amino group is achieved with TFA:DCM (1:1, v/v) for 1 hour at 25°C, yielding the free amine for downstream applications.
Analytical Characterization and Quality Control
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (S)-configuration at the α-carbon and the equatorial orientation of the BOM group.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Racemization Risk |
|---|---|---|---|
| DCC/HOBt Coupling | 65–75 | 95–97 | Low |
| SPPS | 80–85 | 98–99 | Negligible |
| Hydrogenolysis | 95–98 | 99 | None |
Q & A
Q. What are the common synthetic routes for N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine, and what reagents are typically employed?
The synthesis typically involves sequential protection of functional groups. The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) in a solvent system such as acetonitrile/water under prolonged heating (e.g., 48 hours at 60°C) . Subsequent coupling steps may employ reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups for amide bond formation . The phenylmethoxymethyl group is introduced via alkylation or etherification, often requiring anhydrous conditions.
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in tightly sealed containers under inert gas (e.g., argon) in a dry, ventilated environment at 2–8°C. Avoid exposure to moisture, as Boc groups are hydrolytically labile under acidic conditions. Use desiccants and monitor humidity levels during handling .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and functional group integrity.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity.
- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
Advanced Research Questions
Q. What strategies can optimize the coupling efficiency during the synthesis of this compound?
Optimize coupling reactions by:
- Using DCC/NHS or HATU/HOAt to enhance activation efficiency .
- Maintaining low temperatures (0–4°C) to minimize racemization during peptide bond formation.
- Employing DMAP or Hünig’s base to scavenge protons and accelerate reaction rates .
- Purifying intermediates via flash chromatography or recrystallization to remove unreacted reagents.
Q. How can researchers analyze and mitigate racemization during the synthesis?
Racemization is monitored via chiral HPLC or circular dichroism (CD) . Mitigation strategies include:
Q. What are the critical factors influencing the stability of the Boc protecting group in this compound under different reaction conditions?
The Boc group is stable under neutral and basic conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to mild acids. Stability tests should include:
Q. How can researchers troubleshoot low yields in the final step of synthesizing this compound?
Investigate:
- Stoichiometric imbalances : Ensure exact molar ratios of reactants.
- Side reactions : Analyze by-products via LC-MS or NMR to identify competing pathways (e.g., over-alkylation).
- Reaction duration : Extend heating times if intermediates require prolonged activation (e.g., 48 hours for Boc introduction) .
Q. Notes for Methodological Rigor
- Always validate synthetic steps with control experiments (e.g., omitting coupling agents to confirm activation necessity).
- For Boc deprotection, use TFA in dichloromethane (1:1 v/v) for 1–2 hours at room temperature, followed by neutralization with cold ether .
- Safety protocols (e.g., PPE, fume hoods) are critical when handling reactive intermediates or acidic/basic reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
